molecular formula C25H19ClSi B1621062 9-(Chlorodiphenylsilyl)-9H-fluorene CAS No. 73220-53-8

9-(Chlorodiphenylsilyl)-9H-fluorene

Cat. No.: B1621062
CAS No.: 73220-53-8
M. Wt: 383 g/mol
InChI Key: QUYDSKYNFIMLFU-UHFFFAOYSA-N
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Description

9-(Chlorodiphenylsilyl)-9H-fluorene: is an organosilicon compound that features a fluorene backbone substituted with a chlorodiphenylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(Chlorodiphenylsilyl)-9H-fluorene typically involves the reaction of 9H-fluorene with chlorodiphenylsilane. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, under an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

[ \text{9H-fluorene} + \text{Chlorodiphenylsilane} \rightarrow \text{this compound} ]

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chlorodiphenylsilyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form silanol derivatives.

    Reduction Reactions: Reduction of the chlorodiphenylsilyl group can lead to the formation of diphenylsilyl derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles include alkoxides, amines, and thiols. Reactions are typically carried out in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include alkoxy, amino, or thio derivatives of 9-(Chlorodiphenylsilyl)-9H-fluorene.

    Oxidation Products: Silanol derivatives.

    Reduction Products: Diphenylsilyl derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.

    Materials Science: It is used in the synthesis of organosilicon polymers and materials with unique electronic properties.

Biology and Medicine:

    Drug Delivery: Potential use in the development of drug delivery systems due to its ability to form stable complexes with various drugs.

    Imaging: Utilized in the development of fluorescent probes for biological imaging.

Industry:

    Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and other electronic devices due to its favorable electronic properties.

    Coatings: Used in the formulation of protective coatings with enhanced durability and resistance to environmental factors.

Mechanism of Action

The mechanism by which 9-(Chlorodiphenylsilyl)-9H-fluorene exerts its effects is largely dependent on its application. In catalysis, it acts as a ligand, coordinating to metal centers and influencing their reactivity. In drug delivery, it forms stable complexes with drugs, facilitating their transport and release. In electronic applications, its unique electronic structure allows it to participate in charge transport processes.

Comparison with Similar Compounds

  • 9-(Diphenylsilyl)-9H-fluorene
  • 9-(Trimethylsilyl)-9H-fluorene
  • 9-(Triethylsilyl)-9H-fluorene

Comparison:

  • 9-(Chlorodiphenylsilyl)-9H-fluorene is unique due to the presence of the chlorine atom, which allows for further functionalization through nucleophilic substitution reactions.
  • 9-(Diphenylsilyl)-9H-fluorene lacks the chlorine atom, making it less reactive towards nucleophiles.
  • 9-(Trimethylsilyl)-9H-fluorene and 9-(Triethylsilyl)-9H-fluorene have smaller silyl groups, which can influence their steric and electronic properties, making them less suitable for certain applications compared to this compound.

Properties

IUPAC Name

chloro-(9H-fluoren-9-yl)-diphenylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClSi/c26-27(19-11-3-1-4-12-19,20-13-5-2-6-14-20)25-23-17-9-7-15-21(23)22-16-8-10-18-24(22)25/h1-18,25H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUYDSKYNFIMLFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Si](C2C3=CC=CC=C3C4=CC=CC=C24)(C5=CC=CC=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376709
Record name 9-(CHLORODIPHENYLSILYL)-9H-FLUORENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73220-53-8
Record name 9-(CHLORODIPHENYLSILYL)-9H-FLUORENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

80 g (0.48 mol) of fluorine and 160 ml of toluene/12.8 ml (0.12 mol) of dimethoxyethane (DME) were placed in a reaction vessel and admixed with 182 ml (0.48 mol) of a 20% strength solution of butyllithium in toluene. The suspension was stirred for another 2 hours at 50° C. The suspension was diluted with 800 ml of heptane, cooled to −10° C. and 182 g (0.72 mol) of diphenyldichlorosilane were added all at once to the suspension.
Name
fluorine
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80 g
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reactant
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182 g
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800 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-(Chlorodiphenylsilyl)-9H-fluorene
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9-(Chlorodiphenylsilyl)-9H-fluorene
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9-(Chlorodiphenylsilyl)-9H-fluorene
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9-(Chlorodiphenylsilyl)-9H-fluorene
Reactant of Route 5
9-(Chlorodiphenylsilyl)-9H-fluorene
Reactant of Route 6
9-(Chlorodiphenylsilyl)-9H-fluorene

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